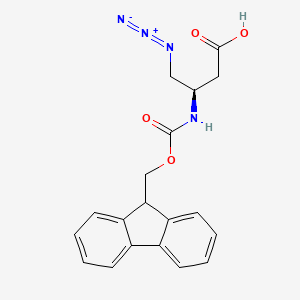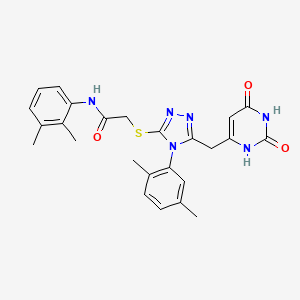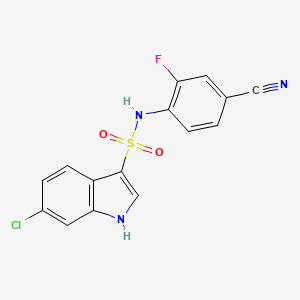
N-(2,5-dimethoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-dimethoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide” is a complex organic compound. It contains a benzene ring which is a common component in organic compounds . The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl group (a benzene ring minus one hydrogen) with methoxy groups (OCH3) attached at the 2nd and 5th positions . The “3-nitro” indicates a nitro group (NO2) at the 3rd position, and “4-(phenylsulfanyl)” suggests a phenyl group attached through a sulfur atom at the 4th position . Finally, “benzenecarboxamide” is a benzene ring attached to a carboxamide group (CONH2) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the nitro group is often involved in redox reactions, while the carboxamide could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like nitro and carboxamide could make the compound more soluble in polar solvents .Scientific Research Applications
Molecular Electronic Device Applications
One of the notable applications of molecular compounds similar to N-(2,5-dimethoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is in the development of molecular electronic devices. A study by Chen, Reed, Rawlett, and Tour (1999) explored a molecule containing a nitroamine redox center, which exhibited significant on-off ratios and negative differential resistance, indicating its potential for use in molecular electronics (Chen et al., 1999).
Synthetic Methodology and Characterization
The synthesis and characterization of compounds structurally related to this compound have been the subject of various studies. For example, Prakash Bhaskar et al. (2019) detailed the synthesis of a similar compound using a 'one-pot' reductive cyclization method, providing insights into synthetic methodologies that could potentially be applied to the synthesis of this compound for further research applications (Prakash Bhaskar et al., 2019).
Radiosensitizers and Bioreductively Activated Cytotoxins
In the field of medicinal chemistry, compounds with similar functional groups have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. Threadgill et al. (1991) synthesized a series of nitrothiophene derivatives to explore their efficacy in these applications, indicating the potential for this compound to serve similar roles (Threadgill et al., 1991).
Antimicrobial and Antiamoebic Agents
Further research into the antimicrobial and antiamoebic potential of compounds structurally related to this compound was conducted by Misra and Saxena (1976). Their study synthesized and evaluated various N-substituted benzamides for amoebicidal activity, providing a basis for considering similar evaluations for this compound (Misra & Saxena, 1976).
Future Directions
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-nitro-4-phenylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-27-15-9-10-19(28-2)17(13-15)22-21(24)14-8-11-20(18(12-14)23(25)26)29-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSXAFFZUHSWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2673183.png)

![4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid](/img/structure/B2673186.png)



![4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2673194.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2673195.png)

![4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673197.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide](/img/structure/B2673201.png)

![{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2673203.png)

